Butyl 2-methyl-5-(naphthalene-2-sulfonamido)benzofuran-3-carboxylate
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Overview
Description
Butyl 2-methyl-5-(naphthalene-2-sulfonamido)benzofuran-3-carboxylate is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a benzofuran ring system substituted with a butyl ester group, a methyl group, and a naphthalene-2-sulfonamido group. These structural features endow the compound with unique chemical and physical properties, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 2-methyl-5-(naphthalene-2-sulfonamido)benzofuran-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic or basic conditions.
Introduction of the Methyl Group: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst such as aluminum chloride.
Sulfonamidation: The naphthalene-2-sulfonamido group is introduced through a sulfonamidation reaction, where naphthalene-2-sulfonyl chloride reacts with the amine group on the benzofuran ring.
Esterification: The final step involves esterification of the carboxylic acid group with butanol in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters, high-throughput screening for catalyst selection, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the sulfonamido group, potentially converting it to an amine.
Substitution: The benzofuran ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are typically used.
Substitution: Electrophilic reagents like bromine (Br₂) or nitronium ion (NO₂⁺) can be used under acidic conditions.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines.
Substitution: Halogenated or nitrated benzofuran derivatives.
Scientific Research Applications
Chemistry
In chemistry, Butyl 2-methyl-5-(naphthalene-2-sulfonamido)benzofuran-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
The compound’s structural features make it a candidate for biological studies, particularly in the investigation of enzyme interactions and receptor binding. It can serve as a probe in biochemical assays to study the activity of sulfonamide-sensitive enzymes.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. The sulfonamido group is known for its antibacterial activity, and modifications of the benzofuran core can lead to compounds with anti-inflammatory or anticancer properties.
Industry
Industrially, this compound is used in the production of specialty chemicals, including dyes, pigments, and polymers. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism by which Butyl 2-methyl-5-(naphthalene-2-sulfonamido)benzofuran-3-carboxylate exerts its effects involves interactions with specific molecular targets. The sulfonamido group can inhibit enzymes by mimicking the structure of natural substrates, leading to competitive inhibition. The benzofuran ring can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-methyl-5-(naphthalene-2-sulfonamido)benzofuran-3-carboxylate
- Methyl 2-methyl-5-(naphthalene-2-sulfonamido)benzofuran-3-carboxylate
- Propyl 2-methyl-5-(naphthalene-2-sulfonamido)benzofuran-3-carboxylate
Uniqueness
Butyl 2-methyl-5-(naphthalene-2-sulfonamido)benzofuran-3-carboxylate is unique due to its butyl ester group, which can influence its solubility, reactivity, and biological activity. Compared to its ethyl and methyl analogs, the butyl derivative may exhibit different pharmacokinetic properties, such as improved membrane permeability and longer half-life in biological systems.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts
Properties
IUPAC Name |
butyl 2-methyl-5-(naphthalen-2-ylsulfonylamino)-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO5S/c1-3-4-13-29-24(26)23-16(2)30-22-12-10-19(15-21(22)23)25-31(27,28)20-11-9-17-7-5-6-8-18(17)14-20/h5-12,14-15,25H,3-4,13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVZQZHLVPNAHFF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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